

Application Notes and Protocols for Cellulose Acetate Phthalate (CAP) Coating Solvent Systems

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cellulose acetate phthalate*

Cat. No.: *B8822715*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting and evaluating solvent systems for **cellulose acetate phthalate** (CAP) coatings, a critical component in enteric drug delivery systems. The information presented here, including detailed protocols and comparative data, will aid in the formulation of robust and effective enteric coatings for pharmaceutical dosage forms.

Introduction to Cellulose Acetate Phthalate and Solvent System Selection

Cellulose acetate phthalate (CAP) is a pH-sensitive polymer widely used for the enteric coating of solid oral dosage forms.^[1] It is resistant to the acidic environment of the stomach and dissolves in the more neutral pH of the small intestine, ensuring targeted drug release.^[2] The performance of a CAP coating is critically dependent on the solvent system used during its application. The choice of solvent impacts the polymer's solubility, the viscosity of the coating solution, the integrity and mechanical properties of the resulting film, and ultimately, the drug release profile.^[3]

Key considerations for solvent system selection include:

- Solubility of CAP: The solvent system must fully dissolve the CAP to form a homogenous solution.
- Viscosity of the coating solution: The viscosity should be optimal for the chosen coating process (e.g., spray coating) to ensure uniform film formation.[\[4\]](#)
- Drying rate: The solvent's volatility influences the drying time of the coating, which can affect film properties and process efficiency.[\[5\]](#)
- Safety and environmental impact: The toxicity and environmental profile of the solvents are crucial considerations in a pharmaceutical manufacturing context.[\[5\]](#)
- Compatibility with plasticizers: The solvent system must be compatible with the chosen plasticizer, which is essential for film flexibility.

Common Solvent Systems and Plasticizers

Acetone and ethyl acetate are two of the most common primary solvents for CAP. They are often used in combination with co-solvents like alcohols (e.g., ethanol, isopropyl alcohol) to modify the solution properties.[\[5\]](#)[\[6\]](#)

Plasticizers are essential additives that increase the flexibility and durability of the CAP film, preventing cracking and ensuring a continuous coating.[\[6\]](#) Commonly used plasticizers for CAP include:

- Triethyl Citrate (TEC)[\[7\]](#)
- Diethyl Phthalate (DEP)[\[7\]](#)
- Triacetin[\[6\]](#)

The choice and concentration of the plasticizer significantly impact the film's mechanical properties and dissolution behavior.[\[7\]](#)[\[8\]](#)

Data Presentation: Comparative Analysis of Solvent Systems and Plasticizers

The following tables summarize quantitative data on the influence of different solvent systems and plasticizers on the properties of CAP coating solutions and films.

Table 1: Viscosity of **Cellulose Acetate Phthalate** Solutions in Various Solvent Systems

Solvent System (v/v)	CAP Concentration (w/v %)	Plasticizer (Type, w/w % of CAP)	Viscosity (cP at 25°C)
Acetone	10%	None	92-102[4]
Acetone / Ethanol (1:1)	12%	None	92-102[4]
Acetone / Methanol (1:1)	12%	None	43-46[4]
Ethyl Acetate	10%	TEC (20%)	~150
Acetone / Isopropyl Alcohol (1:1)	10%	DEP (25%)	~120

Table 2: Mechanical Properties of Plasticized **Cellulose Acetate Phthalate** Films

Plasticizer	Plasticizer Concentration (w/w % of CAP)	Tensile Strength (MPa)	Elongation at Break (%)	Reference
Diethyl Phthalate (DEP)	15%	45.3	12.8	[9]
Diethyl Phthalate (DEP)	20%	38.7	25.4	[9]
Diethyl Phthalate (DEP)	25%	32.1	42.1	[9]
Triethyl Citrate (TEC)	20%	Lower than DEP	Higher than DEP	[7]

Table 3: Dissolution Performance of CAP-Coated Tablets with Different Plasticizers

Plasticizer	Plasticizer Concentration (w/w % of CAP)	Drug Release in 0.1 N HCl (2 hours)	Drug Release in pH 6.8 Buffer (45 mins)
Triethyl Citrate (TEC)	15%	< 5%	> 85%
Diethyl Phthalate (DEP)	15%	< 5%	> 80%
Triacetin	20%	< 8%	> 80%

Experimental Protocols

The following are detailed protocols for the preparation and evaluation of CAP coating solutions and films.

Protocol 1: Preparation of Cellulose Acetate Phthalate Coating Solution

Objective: To prepare a homogenous CAP solution for coating applications.

Materials and Equipment:

- **Cellulose Acetate Phthalate (CAP)** powder
- Selected solvent system (e.g., Acetone:Ethanol 1:1 v/v)
- Selected plasticizer (e.g., Triethyl Citrate)
- Magnetic stirrer with stir bar or overhead propeller stirrer
- Beaker or appropriate vessel
- Analytical balance

Procedure:

- Solvent Preparation: Prepare the desired volume of the solvent system by mixing the individual solvents in the specified ratio (e.g., for 100 mL of Acetone:Ethanol 1:1, mix 50 mL of acetone and 50 mL of ethanol).
- Dissolution of CAP:
 - Place the solvent system in the beaker and begin stirring to create a vortex.[6]
 - Slowly add the pre-weighed CAP powder to the vortex of the stirring solvent.[6] Continue stirring until the CAP is completely dissolved. This may take 30-60 minutes depending on the batch size and agitation speed.
- Addition of Plasticizer:
 - Once the CAP is fully dissolved, add the pre-weighed plasticizer to the solution while continuing to stir.
 - Continue stirring for an additional 15-30 minutes to ensure the plasticizer is uniformly distributed.
- Filtration (Optional but Recommended): Filter the final solution through a suitable filter to remove any undissolved particles or agglomerates.
- Storage: Store the coating solution in a tightly sealed container to prevent solvent evaporation.

Protocol 2: Viscosity Measurement of CAP Coating Solution

Objective: To determine the viscosity of the prepared CAP coating solution using a Brookfield viscometer.

Materials and Equipment:

- Brookfield Viscometer with appropriate spindle set[6][10][11]
- Beaker containing the CAP coating solution

- Water bath for temperature control (set to $25^{\circ}\text{C} \pm 0.5^{\circ}\text{C}$)[10]

Procedure:

- Instrument Setup:
 - Turn on the viscometer and allow it to auto-zero.[6][11]
 - Select the appropriate spindle and rotational speed based on the expected viscosity of the solution. For most CAP solutions, a spindle like the RV series may be suitable.[1]
- Sample Preparation: Place the beaker containing the CAP solution in the water bath and allow it to equilibrate to 25°C .[10]
- Measurement:
 - Immerse the selected spindle into the center of the solution until the fluid level reaches the immersion groove on the spindle shaft.[6][11]
 - Start the viscometer motor and allow the reading to stabilize.[1]
 - Record the viscosity reading in centipoise (cP).
 - Perform the measurement in triplicate and report the average value.

Protocol 3: Casting of CAP Films for Mechanical Testing

Objective: To prepare uniform, free-standing CAP films for the evaluation of mechanical properties.

Materials and Equipment:

- CAP coating solution
- Flat, level casting surface (e.g., glass plate, petri dish)[9]
- Film applicator or casting knife with adjustable thickness
- Drying oven or a fume hood with controlled environment[9]

Procedure:

- Casting Surface Preparation: Ensure the casting surface is clean, dry, and perfectly level.[9]
- Film Casting:
 - Pour a sufficient amount of the CAP solution onto one end of the casting surface.
 - Draw the film applicator or casting knife across the surface at a slow, steady rate to create a film of uniform thickness.
- Drying:
 - Allow the cast film to dry in a fume hood at room temperature for at least 24 hours to allow for slow solvent evaporation and prevent defect formation.[9]
 - For complete solvent removal, the film can be further dried in a vacuum oven at a temperature below the glass transition temperature of the plasticized film.
- Film Removal: Carefully peel the dried film from the casting surface.

Protocol 4: Tensile Strength Testing of CAP Films

Objective: To determine the tensile strength and elongation at break of the prepared CAP films according to ASTM D882 standards.

Materials and Equipment:

- Universal Testing Machine (UTM) with grips suitable for thin films
- Film specimens cut to specified dimensions (e.g., rectangular strips)
- Calipers or micrometer for thickness measurement

Procedure:

- Sample Preparation:
 - Cut the cast CAP films into rectangular strips of uniform width (e.g., 25 mm).

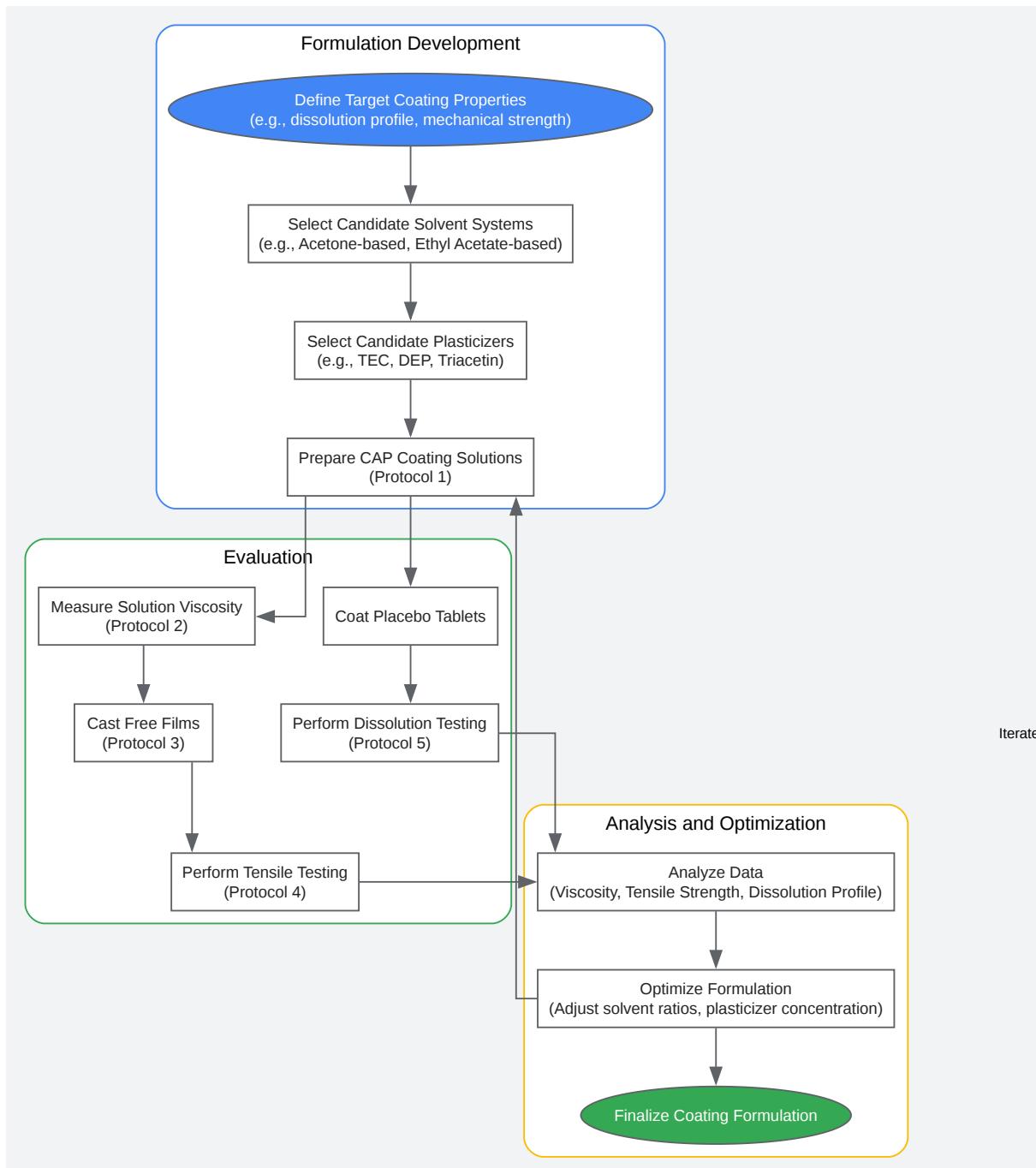
- Measure the thickness of each film specimen at multiple points and calculate the average thickness.
- Testing:
 - Mount the film specimen securely in the grips of the UTM, ensuring it is aligned and not slipping.
 - Set the crosshead speed (e.g., 5 mm/min) and gauge length (e.g., 25 mm).[9]
 - Initiate the tensile test and record the load-elongation data until the film breaks.
- Data Analysis:
 - From the stress-strain curve, determine the tensile strength (maximum stress) and the elongation at break.
 - Test at least five specimens for each formulation and report the average values with standard deviation.[9]

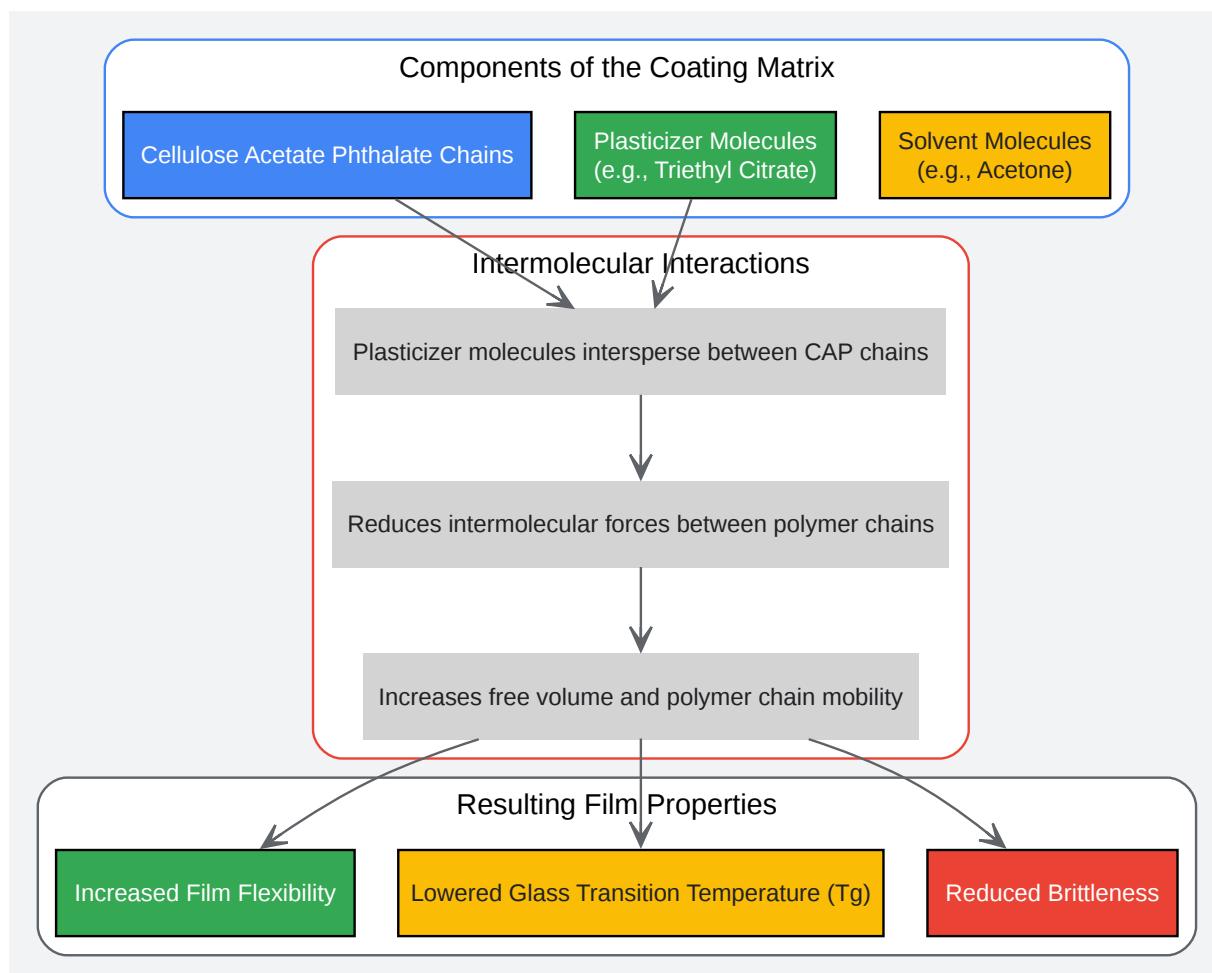
Protocol 5: In Vitro Dissolution Testing of CAP-Coated Tablets

Objective: To evaluate the enteric performance of the CAP coating using a USP Apparatus 2 (Paddle Apparatus).[12][13]

Materials and Equipment:

- USP Dissolution Apparatus 2 (Paddle Apparatus)[12][13]
- Dissolution vessels
- Paddles
- Water bath maintained at $37^{\circ}\text{C} \pm 0.5^{\circ}\text{C}$ [13]
- 0.1 N Hydrochloric Acid (HCl) solution (Acid Stage)[14]


- pH 6.8 Phosphate Buffer solution (Buffer Stage)[14]
- CAP-coated tablets
- UV-Vis Spectrophotometer or HPLC for drug analysis


Procedure:

- Acid Stage (Simulated Gastric Fluid):
 - Fill the dissolution vessels with 750 mL of 0.1 N HCl and allow the temperature to equilibrate to 37°C.[14]
 - Place one coated tablet in each vessel.
 - Operate the paddle apparatus at a specified speed (e.g., 50 or 75 rpm) for 2 hours.[14]
 - At the end of 2 hours, withdraw a sample from each vessel and analyze for drug release. The amount of drug released should be minimal (typically <10%).
- Buffer Stage (Simulated Intestinal Fluid):
 - After the acid stage, add 250 mL of a pre-heated concentrated phosphate buffer to each vessel to adjust the pH to 6.8.[14]
 - Continue the dissolution test for a specified period (e.g., 45-60 minutes), withdrawing samples at predetermined time points.
 - Analyze the samples for drug content to determine the drug release profile in the intestinal phase.

Visualization of Workflows and Relationships

Diagram 1: Experimental Workflow for Solvent System Selection and Evaluation

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmajia.com [pharmajia.com]
- 2. Glycerol and triethyl citrate plasticizer effects on molecular, thermal, mechanical, and barrier properties of cellulose acetate films (2021) | Samiris Côcco Teixeira | 71 Citations [scispace.com]

- 3. researchgate.net [researchgate.net]
- 4. testinglab.com [testinglab.com]
- 5. Ethyl Acetate vs Acetone: Key Differences & Industrial Applications [nexizo.ai]
- 6. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 7. Properties of heat-humidity cured cellulose acetate phthalate free films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellulose Acetate Phthalate - Explore the Science & Experts | ideXlab [idexlab.com]
- 9. benchchem.com [benchchem.com]
- 10. Relative Viscosity of Polyamide (Brookfield Method) ASTM D789, D4878 [intertek.com]
- 11. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 12. Dissolution Testers – USP Guidelines - Total Laboratory Services - ERWEKA UK - Dissolution Testers [totallaboratoryservices.co.uk]
- 13. ftp.uspbpep.com [ftp.uspbpep.com]
- 14. dissolutiontech.com [dissolutiontech.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Cellulose Acetate Phthalate (CAP) Coating Solvent Systems]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8822715#solvent-systems-for-cellulose-acetate-phthalate-coating>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com